2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O/c16-12-7-10(15(17,18)19)8-20-13(12)21-6-5-9-3-1-2-4-11(9)14(21)22/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTYBQQRHINANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139394 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338956-66-4 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338956-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Amination
The most industrially viable method involves a Buchwald-Hartwig coupling to install the 3-chloro-5-(trifluoromethyl)pyridine moiety onto the isoquinolinone core. Key steps include:
- Substrate Preparation : 3,4-Dihydro-1(2H)-isoquinolinone derivatives are synthesized via cyclization of substituted phenethylamides under acidic conditions.
- Coupling Reaction : A palladium catalyst (e.g., Pd₂(dba)₃) with RuPhos ligand facilitates cross-coupling between the isoquinolinone and 3-chloro-5-(trifluoromethyl)-2-bromopyridine. Sodium tert-butoxide serves as the base in toluene at 100°C.
Representative Protocol
| Parameter | Condition |
|---|---|
| Catalyst System | Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Yield | 68.1% |
Chlorination and Trifluoromethylation
Post-coupling functionalization ensures precise substitution:
- Chlorination : N-Chlorosuccinimide (NCS) in DMF selectively introduces chlorine at the pyridine 3-position.
- Trifluoromethylation : Copper-mediated Ullmann reaction with CF₃I under microwave irradiation (150°C, 30 min) achieves the trifluoromethyl group installation.
N-Substitution and Cyclization Strategies
Microwave-Assisted Condensation
A solvent-free microwave approach constructs the isoquinolinone core prior to pyridine attachment:
- Core Formation : 5-Aminopyrrole reacts with arylaldehydes under microwave irradiation (100°C, 10 min) to yield (E)-arylideneaminopyrroles.
- Cyclization : DDQ-mediated oxidative cyclization in wet dichloromethane produces the fused isoquinolinone system.
Optimized Conditions
| Component | Quantity/Parameter |
|---|---|
| Microwave Power | 300 W |
| Reaction Time | 10 minutes |
| DDQ Equivalents | 5 equiv |
| Yield Range | 67–78% |
Protecting Group Manipulation
Critical for avoiding undesired side reactions during pyridine coupling:
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in DMF at 0°C protects the isoquinolinone nitrogen.
- Deprotection : Trifluoroacetic acid/dichloromethane (1:1) cleaves Boc groups post-coupling.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Average Yield | Purity (%) | Scalability |
|---|---|---|---|
| Buchwald-Hartwig | 68.1% | >95 | Industrial |
| Microwave Cyclization | 72.5% | 90–92 | Lab-scale |
Cost and Environmental Impact
- Catalyst Costs : Pd₂(dba)₃ accounts for 40–60% of total material costs in Method 1.
- Solvent Waste : Toluene-based Buchwald-Hartwig generates 8 L solvent waste/kg product vs. 0.5 L for solvent-free microwave methods.
Industrial-Scale Process Optimization
Patent CN114573569A Workflow
- Amination
- Methylamine hydrochloride replaces costly N-methyl-N'-tetrahydrofuran formyl propane diamine.
- Reduces side products from 15% to <3%.
- Crystallization
- Recrystallization in n-heptane/ethyl acetate (3:1) achieves 99.2% purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Modified Isoquinolinone/Pyridine Substituents
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Molecular Formula : C₁₇H₁₂ClF₃N₄O₂
- CAS : 339106-89-7
- This derivative’s molecular weight (396.76 g/mol) is slightly higher than the parent compound, which may influence pharmacokinetics .
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone
- Molecular Formula : C₁₅H₅ClF₆N₂O
- CAS : 866135-60-6
- Key Differences: Replacement of the isoquinolinone with a quinolinone core and introduction of three additional fluorine atoms at positions 6, 7, and 8 significantly increase electronegativity and lipophilicity. This structural shift may enhance binding to hydrophobic pockets but reduce aqueous solubility .
Compounds with Piperazine or Ester Linkages
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate
- Molecular Formula : C₁₉H₁₈ClF₄N₃O₂
- CAS : 338415-48-8
- The ester group may hydrolyze in vivo to release active metabolites, improving bioavailability compared to the parent compound .
2-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide
Halogenated Analogues and Heterocyclic Variants
1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Molecular Formula : C₁₅H₁₀Cl₂N₂O
- CAS : 22990-11-0
- Key Differences : Substitution with a dichlorophenyl group instead of trifluoromethyl-pyridinyl increases steric bulk and electron-withdrawing effects. This analogue may exhibit divergent target selectivity due to altered π-π stacking interactions .
5-Chloro-2-((4-chlorophenyl)methyl)-3(2H)-isothiazolone
Comparative Analysis of Key Properties
Table 1: Physicochemical and Structural Comparison
| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~396 (estimated) | ~3.5 | 1 | Isoquinolinone, CF₃, Cl |
| 2- | 396.76 | 3.8 | 2 | Carboxamide, methylamino |
| 3-[3-Chloro-5-(trifluoromethyl)...] | 384.66 | 4.2 | 1 | Quinolinone, trifluoro |
| 2-(4-[3-Chloro-5-(trifluoromethyl)...] | 437.81 | 4.0 | 1 | Piperazine, fluorobenzoate |
*LogP values estimated using fragment-based methods.
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H12ClF3N2O
- CAS Number : 1582770-04-4
This structure features a pyridine ring substituted with a trifluoromethyl group and a chloro group, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Dopamine Receptors : It has been studied for its role as a G protein-biased agonist at dopamine receptors, particularly D2 receptors. Biased agonism can lead to selective activation of downstream signaling pathways, which may enhance therapeutic effects while minimizing side effects .
- Glycine Transporters : The compound has been identified as a potential inhibitor of glycine transporters, which play a crucial role in neurotransmission and may be implicated in various neurological disorders .
Pharmacological Effects
- Antipsychotic Activity : Due to its interaction with dopamine receptors, the compound has shown promise in models of schizophrenia and other psychotic disorders.
- Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective properties by modulating excitatory neurotransmission through glycine transporter inhibition .
- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Dopamine Receptor Agonism | D2 Receptor | Antipsychotic effects |
| Glycine Transport Inhibition | GlyT1 | Neuroprotective effects |
| Apoptosis Induction | Cancer Cells | Anticancer activity |
Case Studies
- Dopamine Receptor Studies
- Glycine Transporter Inhibition
- Anticancer Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
